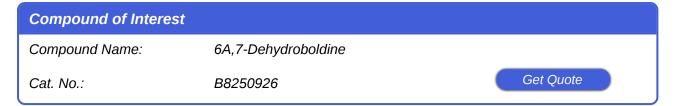


"comparative study of the biological activities of 6A,7-Dehydroboldine and boldine"

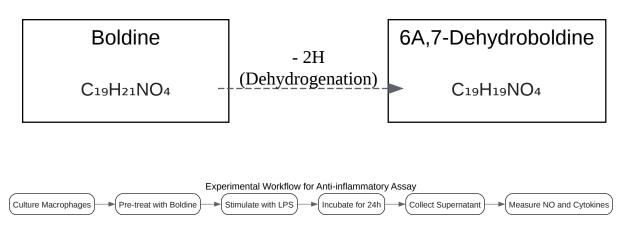
Author: BenchChem Technical Support Team. Date: December 2025



Chemical Structures at a Glance

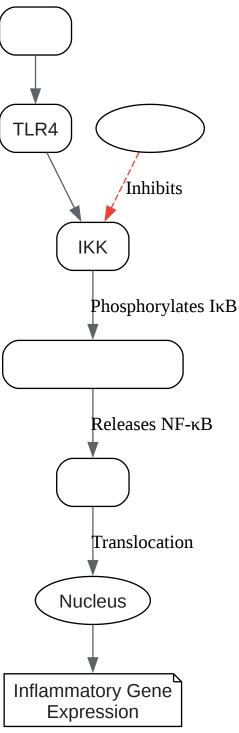
Boldine and **6A,7-Dehydroboldine** are structurally similar aporphine alkaloids. The primary structural difference is the presence of a double bond between the 6a and 7 positions in the dehydro- form, which may influence its biological activity.

Chemical Structures





Boldine's Inhibition of the NF-kB Pathway



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